2-(2-(Difluoromethoxy)phenyl)propanoic acid
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Overview
Description
2-(2-(Difluoromethoxy)phenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethoxy)phenyl)propanoic acid typically involves the introduction of the difluoromethoxy group to a phenyl ring, followed by the attachment of the propanoic acid moiety. One common method involves the reaction of 2-(difluoromethoxy)benzene with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Difluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-(2-(Difluoromethoxy)phenyl)propanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(Difluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Methoxy)phenyl)propanoic acid
- 2-(2-(Trifluoromethoxy)phenyl)propanoic acid
- 2-(2-(Chloromethoxy)phenyl)propanoic acid
Uniqueness
2-(2-(Difluoromethoxy)phenyl)propanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-6(9(13)14)7-4-2-3-5-8(7)15-10(11)12/h2-6,10H,1H3,(H,13,14) |
InChI Key |
BLIJMNZDAXHDEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)F)C(=O)O |
Origin of Product |
United States |
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